Methyl 3-(2-ethoxyanilino)but-2-enoate
Description
Properties
CAS No. |
885469-89-6 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 3-(2-ethoxyanilino)but-2-enoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-12-8-6-5-7-11(12)14-10(2)9-13(15)16-3/h5-9,14H,4H2,1-3H3 |
InChI Key |
VEZFAYUTCAUJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Method Using Indium(III) Bromide as Catalyst
One effective method for synthesizing methyl 3-(2-ethoxyanilino)but-2-enoate involves using indium(III) bromide (InBr₃) as a catalyst under solvent-free conditions. The following steps outline this method:
Reagents :
- Methyl 3-oxobutanoate (5 mmol)
- 2-Ethoxybenzenamine (5 mmol)
- Indium(III) bromide (0.05 mmol)
-
- Mix the reagents in a suitable reaction vessel.
- Stir the mixture at room temperature for approximately 1 hour.
- After completion, dilute the reaction mixture with water (10 mL).
- Extract the product using ethyl acetate (EtOAc, 210 mL).
- Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
- Concentrate the solution and purify by column chromatography using a solvent system of ethyl acetate and cyclohexane (2:8).
Alternative Method Using Acid Catalysis
Another approach involves using acid catalysis, specifically sulfuric acid, to facilitate the reaction under reflux conditions:
Reagents :
- Methyl acrylate
- Aniline derivatives
- Sulfuric acid (catalytic amount)
-
- Combine methyl acrylate and aniline derivative in a round-bottom flask.
- Add a catalytic amount of sulfuric acid.
- Heat the mixture under reflux for several hours.
- Upon completion, allow to cool and extract with an organic solvent like dichloromethane (DCM).
- Purify through standard techniques such as rotary evaporation and silica gel chromatography.
Yield :
Comparative Analysis of Methods
A comparative analysis of the two methods highlights their respective advantages and disadvantages:
| Method | Catalyst | Conditions | Yield | Purity |
|---|---|---|---|---|
| Indium(III) Bromide | InBr₃ | Room temperature | High | High |
| Acid Catalysis | H₂SO₄ | Reflux | Moderate | Variable |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-ethoxyanilino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 3-(2-ethoxyanilino)but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(2-ethoxyanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Variations
Key structural analogs differ in substituents on the aromatic ring or the ester group, leading to variations in reactivity, solubility, and applications. Below is a comparative analysis:
Table 1: Comparative Properties of Methyl 3-(2-ethoxyanilino)but-2-enoate and Analogs
Research Findings and Data Validation
- Crystallographic Studies: The 4-ethoxy analog (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate has a mean σ(C–C) bond length of 0.003 Å and an R-factor of 0.042, confirming high data accuracy . In contrast, steric effects in the 2-ethoxy variant likely lead to less symmetric crystal packing.
- Spectral Signatures : The enamine proton (Hα) resonates at ~5.9 ppm in all Z-configured analogs, while substituents like benzyloxy introduce distinct aromatic proton signals (e.g., δ 5.10 ppm for –OCH2Ph) .
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